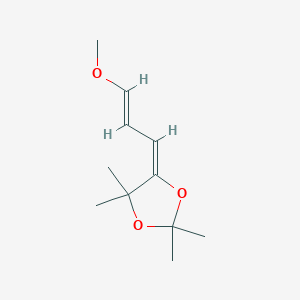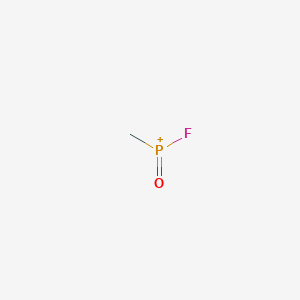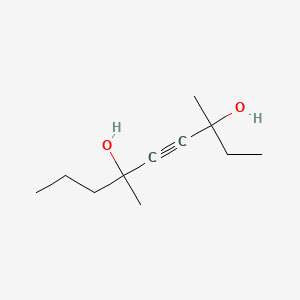
Dysprosium;iron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dysprosium, a rare-earth element with the symbol Dy and atomic number 66, is known for its high magnetic susceptibility and thermal neutron absorption cross-section . When combined with iron, these properties are enhanced, making dysprosium iron compounds valuable in scientific research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: Dysprosium iron oxide can be synthesized using various methods, including co-precipitation, sol-gel, and hydrothermal synthesis . The co-precipitation method involves mixing dysprosium and iron salts in an aqueous solution, followed by the addition of a precipitating agent such as ammonium hydroxide. The resulting precipitate is then filtered, washed, and calcined to obtain dysprosium iron oxide .
Industrial Production Methods: Industrial production of dysprosium iron compounds typically involves high-temperature solid-state reactions. Dysprosium oxide and iron oxide powders are thoroughly mixed and subjected to high temperatures (around 1000°C) in a controlled atmosphere to form dysprosium iron oxide . This method ensures the formation of a homogeneous compound with desirable magnetic properties.
化学反应分析
Types of Reactions: Dysprosium iron compounds undergo various chemical reactions, including oxidation, reduction, and substitution . For instance, dysprosium iron oxide can be reduced using hydrogen gas to form metallic dysprosium and iron .
Common Reagents and Conditions: Common reagents used in the reactions of dysprosium iron compounds include hydrogen gas for reduction and oxygen for oxidation . These reactions typically occur at elevated temperatures to facilitate the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of dysprosium iron compounds depend on the specific reaction conditions.
属性
CAS 编号 |
51199-38-3 |
|---|---|
分子式 |
DyFe |
分子量 |
218.34 g/mol |
IUPAC 名称 |
dysprosium;iron |
InChI |
InChI=1S/Dy.Fe |
InChI 键 |
RDTHZIGZLQSTAG-UHFFFAOYSA-N |
规范 SMILES |
[Fe].[Dy] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


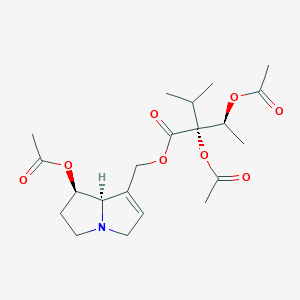
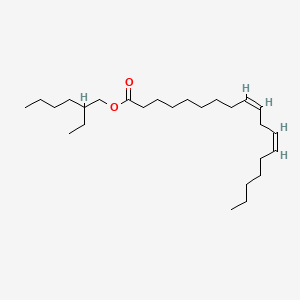
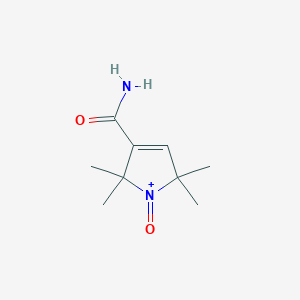
phosphane](/img/structure/B14661839.png)
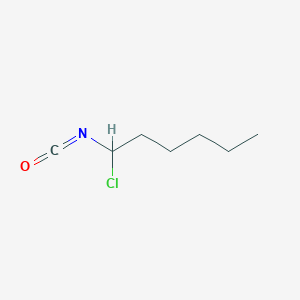
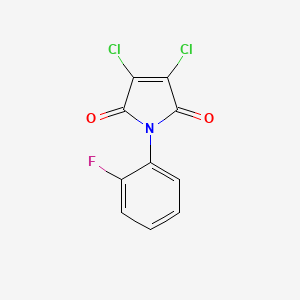
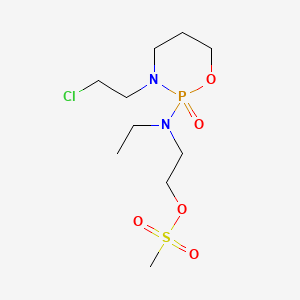
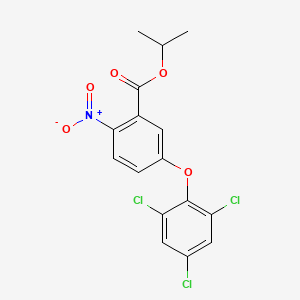
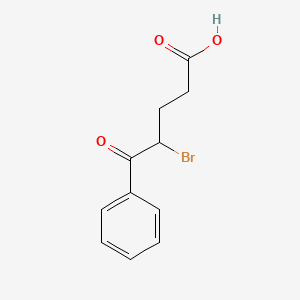
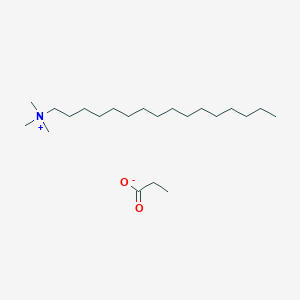
![[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol](/img/structure/B14661900.png)
